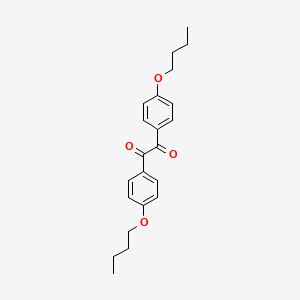

Bis(4-butoxyphenyl)ethane-1,2-dione

Description

Ethane-1,2-dione derivatives, characterized by two ketone groups adjacent to a central ethane backbone, are a versatile class of organic compounds. Their chemical and physical properties are heavily influenced by the substituents on the aromatic rings. These derivatives exhibit diverse applications, ranging from enzyme inhibition (e.g., carboxylesterases) to materials science (e.g., semiconductors) . The substituents—such as alkoxy, halogen, nitro, or aryl groups—modulate solubility, reactivity, and intermolecular interactions, making them valuable in tailored chemical design.

Properties

CAS No. |

114435-12-0 |

|---|---|

Molecular Formula |

C22H26O4 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

1,2-bis(4-butoxyphenyl)ethane-1,2-dione |

InChI |

InChI=1S/C22H26O4/c1-3-5-15-25-19-11-7-17(8-12-19)21(23)22(24)18-9-13-20(14-10-18)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |

InChI Key |

NWSOJGXEFYPMPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-butoxyphenyl)ethane-1,2-dione typically involves the reaction of 4-butoxybenzaldehyde with a suitable oxidizing agent. One common method is the oxidative coupling of 4-butoxybenzaldehyde using a reagent such as copper(II) acetate in the presence of a base like pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired diketone.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form the corresponding diol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding diols.

Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

Bis(4-butoxyphenyl)ethane-1,2-dione has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Bis(4-butoxyphenyl)ethane-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s diketone structure allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Ethane-1,2-dione derivatives differ primarily in their aromatic substituents:

- Alkoxy groups :

- Halogenated derivatives: 1,2-Bis(4-bromophenyl)ethane-1,2-dione: Bromine atoms facilitate cross-coupling reactions (e.g., Sonogashira) for functionalized dendrimers . 1,2-Bis(4-fluorophenyl)ethane-1,2-dione: Fluorine substituents enable π-π stacking (3.64 Å intercentroid distance), critical for photophysical studies .

- Heteroaromatic hybrids :

Physicochemical Properties

Substituents significantly impact key properties:

*Estimated based on analogous structures.

Research Findings and Key Observations

Substituent Effects on Bioactivity :

- Hydrophobic substituents (e.g., indole, biphenyl) enhance CE inhibition by binding to enzyme active sites .

- Asymmetric pyridinyl derivatives improve water solubility without sacrificing potency, addressing a key limitation of benzil analogues .

Synthetic Flexibility :

- Halogenated diones (Br, I) serve as intermediates for dendrimer synthesis, enabling modular functionalization .

- Microwave synthesis reduces reaction times from hours to minutes, improving efficiency .

Material Design :

- Alkyl chains (e.g., dodecyl) in copolymer precursors enhance solubility and film-forming properties in organic electronics .

- Fluorine substituents stabilize crystal packing via π-π interactions, critical for optoelectronic applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Substituents | Molecular Weight (g/mol) | clogP | Key Application |

|---|---|---|---|---|

| 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione | 4-OCH₃ | 270.28 | ~2.5 | Diol synthesis |

| 1,2-Bis(4-fluorophenyl)ethane-1,2-dione | 4-F | 244.20 | N/A | Photophysical studies |

| 1,2-Bis(4-nitrophenyl)ethane-1,2-dione | 4-NO₂ | 300.22 | N/A | Reactive intermediate |

| 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione | Indole | 288.30 | 3.31 | CE inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.